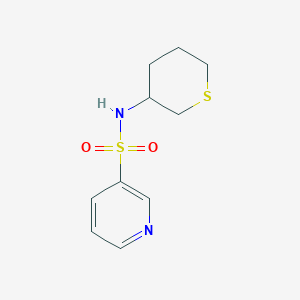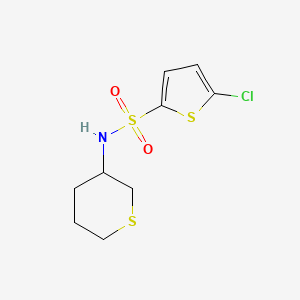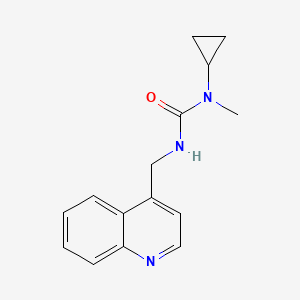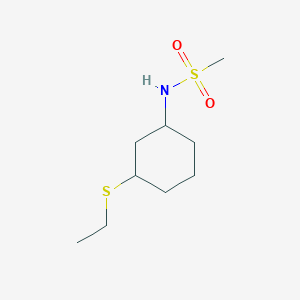
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as BRD73954, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrrolidine carboxamide family and has been extensively studied for its mechanism of action and its effects on various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide is mainly attributed to its ability to modulate specific protein-protein interactions. This compound binds to a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By binding to BRD4, this compound can inhibit its activity and subsequently affect the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and can potentially prevent the death of neurons. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its specificity towards BRD4. This compound can selectively bind to BRD4 and inhibit its activity, which makes it a valuable tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, the development of more potent and selective BRD4 inhibitors can potentially lead to the development of novel treatments for various diseases. Another future direction is to study the effects of this compound on other biological processes and pathways to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of 5-bromopyridin-3-amine with N,N-dimethylpyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been found to have neuroprotective effects and can potentially be used as a treatment for these diseases. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-15(2)12(17)11-4-3-5-16(11)10-6-9(13)7-14-8-10/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMRNCQECMNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)


![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
